

# Application Note: Assessing MTR-106 Efficacy in 3D Spheroid Cultures

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. This advanced cell culture model helps to bridge the gap between in vitro studies and in vivo conditions, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents. MTR-106 is a potent G-quadruplex stabilizer that has demonstrated significant antiproliferative activity in homologous recombination repair (HR)-deficient and PARP inhibitor (PARPi)-resistant cancer cells. MTR-106 induces DNA damage and promotes cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. This application note provides detailed protocols for assessing the efficacy of MTR-106 in 3D spheroid cultures, including methods for spheroid formation, drug treatment, and various assays to quantify cellular responses.

## **Data Presentation**

The following tables summarize hypothetical quantitative data representing the expected efficacy of **MTR-106** in 3D spheroid cultures of BRCA-deficient cancer cells.

Table 1: Effect of MTR-106 on Spheroid Size



MTR-106 Concentration (μM)	Average Spheroid Diameter (µm) ± SD (Day 3)	Average Spheroid Diameter (μm) ± SD (Day 7)
0 (Vehicle Control)	450 ± 25	650 ± 30
1	430 ± 22	580 ± 28
5	380 ± 20	450 ± 25
10	320 ± 18	350 ± 20
25	280 ± 15	290 ± 18

Table 2: Cell Viability Assessment using ATP Assay

MTR-106 Concentration (μM)	Relative Luminescence Units (RLU) ± SD	% Viability vs. Control
0 (Vehicle Control)	85000 ± 5000	100%
1	78000 ± 4500	91.8%
5	55000 ± 3000	64.7%
10	32000 ± 2500	37.6%
25	15000 ± 1800	17.6%

Table 3: Apoptosis Induction Measured by Caspase-3/7 Activity

MTR-106 Concentration (μM)	Fold Change in Caspase-3/7 Activity ± SD
0 (Vehicle Control)	1.0 ± 0.1
1	1.8 ± 0.2
5	3.5 ± 0.4
10	6.2 ± 0.6
25	8.9 ± 0.8



# Experimental Protocols Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the generation of uniform spheroids, a critical first step for reproducible drug screening.

#### Materials:

- BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Hanging drop spheroid culture plates or a standard petri dish lid
- Humidified incubator (37°C, 5% CO2)

#### Procedure:

- Culture BRCA-deficient cancer cells in a T75 flask to 80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 2.5 x 10<sup>4</sup> cells/mL.
- Dispense 20 μL droplets of the cell suspension onto the inside of a petri dish lid, creating hanging drops.
- Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.



 Carefully place the lid on the dish and incubate for 48-72 hours to allow for spheroid formation.

# Protocol 2: MTR-106 Treatment of 3D Spheroids

This protocol outlines the procedure for treating the formed spheroids with MTR-106.

#### Materials:

- · Pre-formed 3D spheroids
- MTR-106 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- Low-adhesion 96-well plates

#### Procedure:

- Gently transfer the formed spheroids from the hanging drops into the wells of a low-adhesion 96-well plate.
- Prepare serial dilutions of MTR-106 in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25  $\mu$ M). Include a vehicle control (DMSO) at the same concentration as the highest MTR-106 dose.
- Carefully remove half of the existing medium from each well and replace it with the medium containing the appropriate MTR-106 concentration.
- Incubate the plate in a humidified incubator at 37°C and 5% CO2 for the desired treatment duration (e.g., 3 to 7 days).
- Monitor spheroid size and morphology daily using a bright-field microscope.

# Protocol 3: Spheroid Viability and Cytotoxicity Assessment







This protocol details the use of live/dead cell staining and an ATP-based assay to determine the effect of MTR-106 on spheroid viability.

A. Live/Dead Staining
Materials:
Calcein AM (for live cells)
Propidium Iodide (PI) or Ethidium Homodimer-1 (for dead cells)
• PBS
Fluorescence microscope
Procedure:
After the treatment period, carefully remove the medium from the wells.
Wash the spheroids gently with PBS.
• Prepare a staining solution containing Calcein AM (e.g., 2 $\mu$ M) and PI (e.g., 4 $\mu$ M) in PBS
<ul> <li>Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.</li> </ul>
• Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (PI) fluorescence.
B. ATP Assay
Materials:
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
• Luminometer
Procedure:



- Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding the reagent directly to the wells containing the spheroids.
- Lyse the cells by shaking the plate for 5-10 minutes.
- Allow the plate to equilibrate to room temperature for 20-30 minutes.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of viability relative to the vehicle-treated control spheroids.

## **Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)**

This protocol measures the induction of apoptosis by **MTR-106** through the activity of key executioner caspases.

#### Materials:

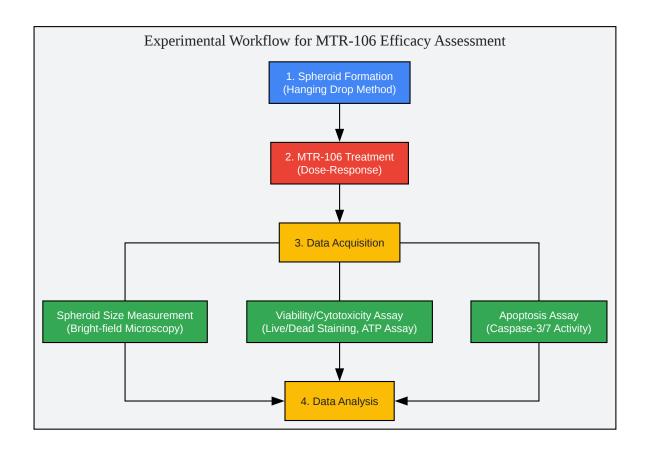
- Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
- Luminometer

#### Procedure:

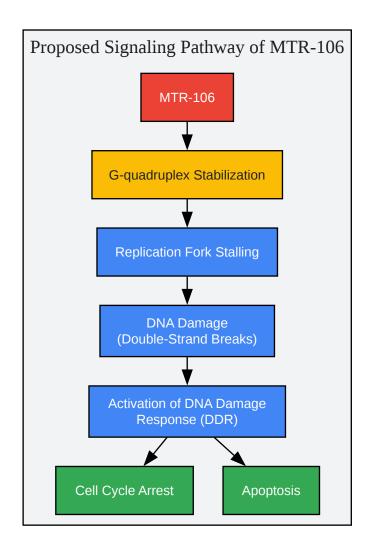
- Follow the manufacturer's protocol for the caspase activity assay. This usually involves adding the reagent directly to the wells.
- Incubate the plate at room temperature for 1-2 hours.
- Measure the luminescence using a plate-reading luminometer.
- Express the results as a fold change in caspase activity compared to the vehicle-treated control.

# **Mandatory Visualizations**









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